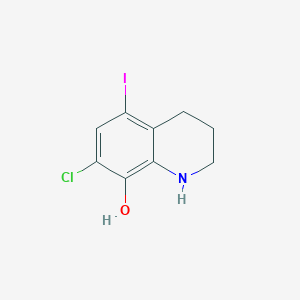![molecular formula C16H13N3O2S B11487695 4-(3-methylphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11487695.png)
4-(3-methylphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of benzoimidazo[1,2-a]pyrimidines and exhibits intriguing pharmacological properties. Let’s explore its synthesis, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes:
Several synthetic methods exist for preparing this compound. Here are a few notable approaches:
-
One-Pot Catalyst-Free Procedure
- Dibenzoylacetylene reacts with a methylsulfonyl-substituted thiazole precursor in a one-pot, room-temperature process .
- This method provides excellent yields and simplifies the synthesis.
-
Cyanoketene Dithioacetal Route
- Cyanoketene dithioacetal reacts with various aromatic and aliphatic azides to yield the desired compound .
- This approach offers versatility in substituents and functional groups.
Industrial Production:
While industrial-scale production methods may vary, the above synthetic routes can serve as starting points for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
- Oxidation: N-oxide derivatives
- Reduction: Dihydro forms
- Substitution: Various substituted derivatives
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry:
Biological Research:
Mechanism of Action
COX-2 Inhibition:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C16H13N3O2S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
10-(3-methylphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione |
InChI |
InChI=1S/C16H13N3O2S/c1-9-3-2-4-10(7-9)11-8-12(20)17-14-13(11)15(21)18-16-19(14)5-6-22-16/h2-7,11H,8H2,1H3,(H,17,20) |
InChI Key |
LAPHTCJIFBCMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-2-(3-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11487612.png)
![N-methyl-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11487620.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B11487642.png)
![3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11487643.png)

![N-[5-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B11487657.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11487661.png)
![1-(3,4-dichlorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11487669.png)
![Propanoic acid, 3,3,3-trifluoro-2-[[[(4-fluorophenyl)amino]carbonyl]amino]-2-(1-methylethoxy)-, ethyl ester](/img/structure/B11487672.png)
![6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B11487678.png)
![2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11487680.png)
![N-(2-ethylphenyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11487682.png)
![N-[2-(2-chloroethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11487683.png)
